2-(ethylthio)-1,5-diphenyl-1H-imidazole
Description
Significance of Imidazole (B134444) Scaffolds in Organic Chemistry and Advanced Materials
The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a privileged structure in chemistry. ajrconline.org Its aromaticity and the presence of both a basic and a non-basic nitrogen atom allow for a wide range of chemical modifications and interactions. Imidazole derivatives are integral to numerous natural products and synthetic molecules with diverse applications. ajrconline.org In the realm of advanced materials, imidazole-based compounds are utilized as building blocks for ionic liquids, polymers, and catalysts. Their ability to coordinate with metal ions also makes them valuable in the development of metal-organic frameworks (MOFs) and other coordination complexes. ajrconline.org
Role of Organosulfur Moieties (Thioethers) in Chemical Systems and Applications
Organosulfur compounds, particularly thioethers (R-S-R'), play a crucial role in a variety of chemical contexts. The sulfur atom in a thioether linkage possesses lone pairs of electrons and can participate in coordination with metals, influencing catalytic activity and the formation of self-assembled monolayers. The presence of a thioether can modulate the electronic properties of a molecule and provide a site for further chemical transformations, such as oxidation to sulfoxides and sulfones. In materials science, thioether-containing polymers have been investigated for applications in areas like polymer electrolytes.
Structural Rationale for 2-(ethylthio)-1,5-diphenyl-1H-imidazole Design
The specific architecture of this compound is predicated on a synergistic combination of its constituent parts. The diphenyl substitution at the 1 and 5 positions of the imidazole ring provides steric bulk and modulates the electronic properties of the heterocyclic core. The ethylthio group at the 2-position introduces a flexible and nucleophilic sulfur center, which can be a key site for further functionalization or interaction with other chemical species. This strategic placement of functional groups suggests a molecule designed for potential applications in catalysis, materials science, or as a versatile synthetic intermediate.
A plausible synthetic route to this compound, based on established methods for analogous S-alkylated imidazoles, would likely involve the initial synthesis of 1,5-diphenyl-1H-imidazole-2-thiol. This precursor could then be subjected to an S-alkylation reaction with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to yield the target compound.
Overview of Research Gaps and Objectives for this compound
While the broader classes of imidazole and thioether compounds are well-studied, specific and detailed research focused solely on this compound is not extensively documented in publicly available literature. This presents a clear research gap and a set of objectives for future investigation. A primary objective would be the definitive synthesis and unambiguous characterization of this compound. This would involve detailed spectroscopic analysis to confirm its structure and an investigation of its fundamental physicochemical properties.
Further research would be necessary to explore the potential applications of this molecule. Based on its structural features, investigations into its utility as a ligand in coordination chemistry, as a monomer for novel polymers, or as a scaffold for the synthesis of more complex molecules would be warranted. A thorough examination of its electrochemical and photophysical properties could also reveal its potential in the development of advanced materials.
Detailed Research Findings
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information |
| Molecular Formula | C₁₇H₁₆N₂S |
| Molecular Weight | 280.39 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Table 2: Analogous Spectroscopic Data
The following data is for a structurally related compound, 1-(4-(2-(ethylthio)-4-phenyl-1H-imidazol-1-yl)phenyl)ethan-1-one, and is provided for comparative purposes. The chemical shifts for this compound are expected to be in a similar range but will not be identical.
| Spectroscopic Data (for analogous compound) | |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 1.28 (t, 3H, J = 7.1 Hz, CH₂CH₃ ), 3.10 (q, 2H, J = 7.0 Hz, CH₂ CH₃), 7.24 (t, 1H, J = 7.2 Hz, HAr), 7.39 (t, 2H, J = 7.3 Hz, HAr), 7.67 (d, 2H, J = 7.5 Hz, HAr), 7.84 (d, 2H, J = 7.6 Hz, HAr), 8.09 (s, 1H, CH), 8.12 (d, 2H, J = 7.5 Hz, HAr) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 14.79 (CH₂C H₃), 26.87, 27.56 (C H₂CH₃, C H₃), 118.63, 124.38, 125.09, 126.85, 128.57, 129.51, 133.43, 136.09, 140.35 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylsulfanyl-1,5-diphenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-2-20-17-18-13-16(14-9-5-3-6-10-14)19(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRLAYIJJHDXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization
Retrosynthetic Analysis of 2-(ethylthio)-1,5-diphenyl-1H-imidazole
A retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the carbon-sulfur bond of the thioether. This leads to a key intermediate, 2-mercapto-1,5-diphenyl-1H-imidazole, and an ethylating agent. The 2-mercaptoimidazole intermediate can be further disconnected to reveal the foundational components of the imidazole (B134444) ring. A logical approach involves breaking the C-N and C-C bonds of the imidazole core, leading back to simpler, commercially available precursors such as benzil (B1666583), benzaldehyde, and a source of the C2-S moiety, such as thiourea or an equivalent.
This retrosynthetic strategy is outlined below:
| Target Molecule | Key Intermediates | Starting Materials |
| This compound | 2-mercapto-1,5-diphenyl-1H-imidazole | Benzil |
| Benzaldehyde | ||
| Aniline | ||
| Ethylating agent (e.g., ethyl iodide) | ||
| Sulfur source (e.g., thiourea) |
Classical and Contemporary Approaches to Imidazole Ring Formation
The formation of the 1,5-diphenyl-1H-imidazole core can be achieved through several established and modern synthetic methodologies.
The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to construct the imidazole ring. wikipedia.orgdbpedia.org For the synthesis of a 1,5-diphenyl substituted imidazole, this pathway would involve the condensation of benzil (a 1,2-dicarbonyl), benzaldehyde, and aniline. The reaction proceeds through the initial formation of a diimine from the dicarbonyl and the amine, which then condenses with the aldehyde. wikipedia.org A modification of this method can be employed to directly incorporate the sulfur atom at the C2 position by using thiourea as the nitrogen and sulfur source.
The Van Leusen imidazole synthesis provides a versatile route to imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction is a [3+2] cycloaddition. nih.gov To synthesize a 1,5-disubstituted imidazole, an aldimine is first formed from an amine and an aldehyde. tandfonline.com In the context of this compound, the required aldimine would be generated from aniline and benzaldehyde. This imine would then react with a suitable isocyanide precursor in the presence of a base. While the classic Van Leusen synthesis yields an unsubstituted C2 position, modifications and subsequent functionalization would be necessary to introduce the thioether group.
Multicomponent reactions (MCRs) are highly efficient for generating molecular complexity in a single step. nih.govrsc.org Beyond the classical Debus-Radziszewski reaction, other MCRs can be envisioned for the synthesis of substituted imidazoles. These strategies often involve the one-pot combination of an aldehyde, an amine, and a 1,2-dicarbonyl compound or its equivalent. rsc.org The use of elemental sulfur in MCRs has also been explored for the synthesis of sulfur-containing heterocycles, which could offer a direct route to 2-thioimidazoles. chemistryforsustainability.org
Transition metal catalysis offers powerful tools for the formation of heterocyclic rings. chim.it Copper-catalyzed reactions, for instance, have been employed for the synthesis of multisubstituted imidazoles through the cycloaddition of various precursors. organic-chemistry.org These methods can offer high regioselectivity and good yields. While not the most common approach for simple imidazole synthesis, metal-catalyzed cross-coupling reactions could be utilized to introduce the phenyl groups onto a pre-formed imidazole core, or to construct the ring itself from appropriately functionalized acyclic precursors.
Introduction of the Thioether Moiety at Position 2
The most direct and widely used method for introducing the ethylthio group at the C2 position of the imidazole ring is through the S-alkylation of the corresponding 2-mercaptoimidazole. acs.orgresearchgate.net This two-step process involves:
Synthesis of 2-mercapto-1,5-diphenyl-1H-imidazole: This key intermediate is typically synthesized by the condensation of benzil, benzaldehyde, and thiourea in a suitable solvent.
S-alkylation: The resulting 2-mercaptoimidazole is then treated with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to facilitate the nucleophilic substitution reaction at the sulfur atom. researchgate.netmdpi.com This reaction is generally high-yielding and proceeds under mild conditions.
The reaction scheme is as follows:
| Step | Reactants | Product |
| 1 | Benzil, Benzaldehyde, Thiourea | 2-mercapto-1,5-diphenyl-1H-imidazole |
| 2 | 2-mercapto-1,5-diphenyl-1H-imidazole, Ethyl iodide, Base | This compound |
This straightforward and efficient method is often the preferred route for the synthesis of 2-(alkylthio)imidazoles due to the ready availability of the starting materials and the reliability of the reactions.
Nucleophilic Substitution Reactions with Sulfur-Containing Reagents
One of the most common methods for synthesizing 2-(alkylthio)imidazoles is through the S-alkylation of a corresponding 2-mercaptoimidazole precursor. This process involves a nucleophilic substitution reaction where the sulfur atom of the 2-mercaptoimidazole acts as the nucleophile.
The synthesis typically begins with the formation of the 4,5-diphenyl-1H-imidazole-2-thiol core. This intermediate is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The base, often a mild one like triethylamine, deprotonates the thiol group, forming a more nucleophilic thiolate anion. This anion then attacks the electrophilic ethyl group of the ethylating agent, displacing the halide and forming the desired this compound.
The reaction conditions for this S-alkylation are generally mild. For instance, the reaction can be carried out by refluxing the 4,5-diphenyl-1H-imidazole-2-thiol with an ethyl halide in a solvent like ethanol for a few hours researchgate.net. The use of a base facilitates the reaction by increasing the nucleophilicity of the sulfur atom sapub.org.
| Reactant 1 | Reactant 2 | Solvent | Base | Condition | Product |
| 4,5-diphenyl-1H-imidazole-2-thiol | Ethyl iodide | Ethanol | Triethylamine | Reflux | This compound |
| 4,5-diphenyl-1H-imidazole-2-thiol | Ethyl bromide | Dimethylformamide | - | Room Temperature | This compound |
An alternative approach involves activating the imidazole ring at the 2-position with a good leaving group, such as a sulfonyl or nitro group, followed by nucleophilic substitution with an ethylthiolate. acs.org This method, however, can be less direct than the S-alkylation of the corresponding thiol.
Direct Thiolation or Thioetherification Methods
Direct thiolation methods offer a more atom-economical approach to forming the C-S bond, as they avoid the need for pre-functionalized starting materials. These methods typically involve the direct functionalization of a C-H bond at the 2-position of the 1,5-diphenyl-1H-imidazole ring.
While specific examples for the direct ethylthiolation of 1,5-diphenyl-1H-imidazole are not abundant in the literature, general methodologies for the direct thiolation of C(sp³)-H bonds adjacent to heteroatoms using thiols under alkaline conditions have been developed. researchgate.net These reactions may proceed through a radical mechanism, where a sulfur radical is the reactive species. researchgate.net
Another emerging strategy is the visible light-mediated direct decarboxylative thiolation of carboxylic acid-derived redox-active esters to free thiols. nih.gov This method could potentially be adapted for the synthesis of the target compound, offering a novel route from a carboxylated imidazole precursor.
Cross-Coupling Strategies for C-S Bond Formation
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of synthesizing this compound, cross-coupling reactions could be employed to form the C-S bond.
One potential strategy is the Stille coupling, which has been evaluated for the synthesis of similar imidazole-thienopyridine compounds. researchgate.net This would involve the reaction of a 2-stannyl-1,5-diphenyl-1H-imidazole with an ethylthio-electrophile. Another possibility is a Negishi cross-coupling, which utilizes an organozinc reagent. researchgate.net
Furthermore, aryl imidazolylsulfonates have been shown to be effective electrophilic partners in palladium-mediated cross-coupling reactions, offering a practical alternative to triflates. nih.gov This suggests that a 1,5-diphenyl-1H-imidazol-2-ylsulfonate could be coupled with an ethylthiol nucleophile to form the desired product.
Strategies for Phenyl Substituent Incorporation at Positions 1 and 5
The N-phenyl group is typically introduced through N-arylation of the imidazole ring. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming C-N bonds and is widely used in medicinal chemistry. nih.gov This reaction could be used to couple a 5-phenyl-1H-imidazole with a phenyl halide.
Alternatively, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been reported for the synthesis of N-phenyl-1H-indazoles, a strategy that could potentially be adapted for imidazole synthesis. beilstein-journals.org
The C-5 phenyl group is often incorporated during the construction of the imidazole ring itself. The Radziszewski reaction, or variations thereof, is a classic method for synthesizing polysubstituted imidazoles. nih.gov For instance, the condensation of benzil (1,2-diphenylethane-1,2-dione), an aldehyde, and ammonium acetate can yield a 2,4,5-triphenyl-1H-imidazole. ijfmr.com By selecting the appropriate starting materials, a 1,5-diphenyl-substituted imidazole core can be formed.
For example, the reaction of benzoin, aniline, ammonium acetate, and an appropriate aldehyde under reflux with a catalyst like p-toluenesulfonic acid can produce 1,4,5-trisubstituted imidazoles. nih.gov
Green Chemistry Principles in Synthesis of this compound
The application of green chemistry principles to the synthesis of imidazole derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. jipbs.comresearchgate.net
Key green chemistry approaches applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol. nih.gov For instance, one-pot syntheses of imidazole derivatives have been developed under solvent-free conditions. asianpubs.org
Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of biocatalysts, such as lemon juice, for the synthesis of triaryl-1H-imidazole derivatives. jipbs.com
Energy Efficiency: Utilizing energy-efficient techniques like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. researchgate.netbohrium.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct thiolation methods are a good example of this principle.
| Green Chemistry Principle | Application in Imidazole Synthesis | Reference |
| Use of Greener Solvents | One-pot synthesis under solvent-free conditions. | asianpubs.org |
| Biocatalysis | Lemon juice as a biocatalyst for three-component condensation. | jipbs.com |
| Energy Efficiency | Microwave and ultrasound irradiation to accelerate reactions. | researchgate.netbohrium.com |
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Solvent-Free and Aqueous Media Syntheses
Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce the use of volatile and often hazardous organic solvents. For the synthesis of the 2,4,5-triaryl-imidazole core, which is structurally analogous to the precursor of the target compound, solvent-free conditions have been successfully applied. This is often achieved by heating a mixture of reactants, such as benzil, an aromatic aldehyde, and ammonium acetate, in the absence of a solvent. asianpubs.orgmdpi.com This method offers several advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. After the reaction is complete, the mixture is typically poured into water, and the solid product can be collected by filtration. asianpubs.org
The general procedure involves mixing the reactants and heating them to a specific temperature, for instance, 70°C or 120°C, for a designated time. asianpubs.orgmdpi.com This approach has demonstrated high yields for a variety of substituted imidazoles. asianpubs.org While direct synthesis in aqueous media is less commonly detailed for this specific class, the use of water for product precipitation and washing is a standard part of the work-up in solvent-free reactions. asianpubs.org
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgasianpubs.org The synthesis of substituted imidazoles has been shown to benefit significantly from microwave irradiation. nih.gov
For instance, the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives, which serve as key intermediates, can be achieved by reacting precursors under microwave irradiation for just a few minutes, a drastic reduction from the hours required for conventional refluxing. asianpubs.org This efficiency is attributed to the direct and rapid heating of the reaction mixture by microwaves. This technique is not only faster but is also considered a green chemistry approach due to its energy efficiency and potential to reduce or eliminate solvent use. nih.govnih.gov
The subsequent step, the introduction of the ethylthio group, can be accomplished by reacting the 2-thioimidazole precursor with ethyl iodide. A general method involves dissolving the precursor in a solvent like DMF, adding a base such as triethylamine, followed by the dropwise addition of ethyl iodide, and stirring the mixture at room temperature for about an hour. nih.gov
| Compound | Method | Time | Yield (%) |
|---|---|---|---|
| 2-(2,4,5-Triphenyl-1H-imidazol-1-yl)-N'-(phenyl)acetohydrazide | Conventional (Reflux) | 120 min | 72 |
| Microwave | 2 min | 85 | |
| 2-(2,4,5-Triphenyl-1H-imidazol-1-yl)-N'-(4-chlorophenyl)acetohydrazide | Conventional (Reflux) | 180 min | 75 |
| Microwave | 3 min | 88 | |
| 2-(2,4,5-Triphenyl-1H-imidazol-1-yl)-N'-(4-methylphenyl)acetohydrazide | Conventional (Reflux) | 120 min | 78 |
| Microwave | 2.5 min | 90 |
Heterogeneous Catalysis in Reaction Development
The use of heterogeneous catalysts is a cornerstone of sustainable chemical synthesis, offering advantages such as easy separation of the catalyst from the reaction mixture, potential for recycling, and enhanced stability. In the synthesis of 2,4,5-trisubstituted imidazoles, metal-organic frameworks (MOFs) like MIL-101(Cr) have been employed as efficient heterogeneous catalysts. mdpi.com
This approach combines the benefits of solvent-free conditions with catalytic efficiency. The reaction involves heating a mixture of a 1,2-diketone (like benzil), an aldehyde, and ammonium acetate with a small amount of the solid catalyst. mdpi.com The catalyst, being in a different phase from the reactants, can be easily recovered by filtration after the reaction and reused in subsequent batches, which is both economically and environmentally advantageous. researchgate.net The use of such catalysts can promote the reaction through Lewis acid activity, increasing the electrophilicity of carbonyl groups and facilitating the cyclization process. researchgate.net Other heterogeneous nano-catalysts, such as those based on magnetic nanoparticles, have also been successfully used, often in conjunction with ultrasonic irradiation to further enhance reaction rates and yields. nih.govnih.gov
Purification and Isolation Techniques
The purification and isolation of this compound and its precursors are critical steps to ensure the chemical integrity and purity of the final product. A variety of standard laboratory techniques are employed, tailored to the physical and chemical properties of the compounds.
Recrystallization is a widely used method for purifying solid products. The crude product obtained after the initial reaction is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. This process allows for the formation of pure crystals, while impurities remain in the mother liquor. Common solvents used for the recrystallization of imidazole derivatives include:
Ethanol asianpubs.orgsapub.org
Propan-2-ol nih.gov
A mixture of n-Hexane and Ethyl acetate nih.gov
A mixture of Chloroform and Methanol asianpubs.org
Filtration and Washing: Following the synthesis, particularly in solvent-free methods, the crude product is often precipitated by adding water. asianpubs.orgijfmr.com The solid is then collected by filtration and washed thoroughly with water and sometimes other solvents like propan-2-ol to remove residual reactants and by-products. asianpubs.orgnih.gov
Chromatography: For compounds that are difficult to purify by recrystallization alone, or to achieve very high purity, chromatographic techniques are employed.
Column Chromatography: This is a standard method where the crude product is passed through a column of silica gel, and different components are separated based on their polarity using an appropriate eluent system, such as ethyl acetate and methyl alcohol. researchgate.net
Flash Chromatography: A faster version of column chromatography that uses pressure to move the solvent through the column, allowing for rapid and efficient separation of the desired compound from impurities. nih.govnih.gov
The progress of the reaction and the purity of the isolated product are typically monitored by Thin Layer Chromatography (TLC) . mdpi.comnih.gov The final structure and identity of the synthesized compound are confirmed using various spectroscopic methods. nih.gov
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic characteristics and reactivity of molecules. For 2-(ethylthio)-1,5-diphenyl-1H-imidazole, these calculations help in elucidating the distribution of electrons and identifying regions susceptible to chemical reactions.
Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. malayajournal.org A smaller energy gap suggests higher reactivity.
For this compound, theoretical calculations indicate the distribution of these orbitals across the molecular structure. The HOMO is primarily localized on the electron-rich ethylthio group and the imidazole (B134444) ring, while the LUMO is distributed over the diphenyl and imidazole moieties. This distribution suggests that the ethylthio group is the primary site for electrophilic attack, and the aromatic rings are potential sites for nucleophilic attack.
Table 1: Calculated Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.89 |
| LUMO | -1.23 |
Note: These values are hypothetical and are representative of typical values for similar organic molecules as determined by DFT calculations.
The Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species. In the ESP map of this compound, regions of negative potential (typically colored in shades of red and yellow) indicate areas with a high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) signify electron-deficient areas that are susceptible to nucleophilic attack.
For this compound, the most negative potential is expected to be located around the sulfur atom of the ethylthio group and the nitrogen atoms of the imidazole ring, highlighting these as the primary sites for interaction with electrophiles. The hydrogen atoms of the phenyl groups would exhibit the most positive potential.
Table 2: Global Reactivity Descriptors
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.33 |
| Electronic Chemical Potential (μ) | -3.56 |
Note: These values are calculated from the HOMO and LUMO energies and are representative for a molecule with this HOMO-LUMO gap.
The Fukui functions would further pinpoint the specific atoms most likely to participate in a reaction. For electrophilic attack (f+(r)), the regions with the highest values would likely be the sulfur and nitrogen atoms. For nucleophilic attack (f-(r)), the carbon atoms of the phenyl rings would be the most probable targets.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static, and different spatial arrangements, or conformations, can exist. Conformational analysis involves identifying the stable conformers and the energy barriers between them. For this compound, rotations around the single bonds, particularly the C-S bond of the ethylthio group and the C-N and C-C bonds connecting the phenyl rings to the imidazole core, are of primary interest.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
For this compound, theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. The predicted shifts for the protons and carbons of the ethyl group, the imidazole ring, and the two phenyl rings can aid in the interpretation of experimental NMR spectra.
Table 3: Predicted 1H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| -CH2- (ethyl) | 2.8 - 3.2 |
| -CH3 (ethyl) | 1.2 - 1.5 |
| Imidazole-H | 7.5 - 7.8 |
Note: These are estimated ranges based on typical values for similar functional groups.
Table 4: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| Aromatic C-H stretch | 3050 - 3150 |
| Aliphatic C-H stretch | 2850 - 2980 |
| C=N stretch (imidazole) | 1600 - 1650 |
| C=C stretch (aromatic) | 1450 - 1600 |
Note: These are general ranges for the specified vibrational modes.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational flexibility, vibrational motions, and interactions with its environment (e.g., a solvent).
An MD simulation of this compound would likely show the phenyl rings undergoing torsional motion relative to the imidazole core. The ethylthio group would also exhibit significant flexibility. In a solvent, the simulation could reveal how solvent molecules arrange themselves around the solute and how they influence its conformational preferences.
Computational Docking Studies for Mechanistic Insights (e.g., enzyme active site interactions)
While direct computational docking studies specifically targeting this compound are not extensively documented in publicly available literature, significant insights into its potential mechanistic actions can be extrapolated from research on structurally analogous compounds. Molecular docking simulations are powerful computational tools used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. This method provides valuable information on binding affinity, mode of interaction, and key residues involved, which can elucidate the compound's mechanism of action at a molecular level.
Studies on closely related 2-thio-substituted diphenyl-1H-imidazole derivatives have demonstrated the utility of this approach in identifying potential enzyme targets and understanding structure-activity relationships. These investigations often reveal that the imidazole core, along with its various substituents, plays a crucial role in the molecule's interaction with the active sites of enzymes.
A notable area of investigation for analogous compounds has been their potential as inhibitors of cyclooxygenase (COX) enzymes. For instance, a study on a series of 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives explored their inhibitory effects on both COX-1 and COX-2 enzymes nih.govtubitak.gov.tr. Molecular modeling within this study provided insights into the interactions between the most active compounds and the active sites of these enzymes. Such studies are critical in understanding how the thioether linkage and the phenyl rings of these molecules contribute to their binding affinity and selectivity.
Similarly, research on 4-aryl-5-(4-(methylsulfonyl)phenyl)-2-alkylthio-1H-imidazole derivatives as COX inhibitors highlighted the importance of the 2-alkylthio substituent in the interaction with the enzyme's active site nih.gov. The molecular modeling in this study suggested that the 2-alkylthio moiety could influence the ligand's residence time within the active site, thereby affecting its inhibitory potency. These findings suggest that the ethylthio group in this compound could play a similar role in its interactions with biological targets.
Beyond COX enzymes, other potential targets for imidazole derivatives have been explored through computational docking. For example, 2-substituted-4,5-diphenyl-1H-imidazole analogues have been investigated as potential cholinesterase inhibitors for applications in Alzheimer's disease nih.gov. Molecular docking was employed to understand the interactions of these compounds within the active site of acetylcholinesterase (AChE) nih.gov. This suggests that this compound could also be a candidate for interacting with cholinesterases.
The general approach in these computational studies involves:
Target Selection: Identifying a potential protein target based on the known biological activities of similar compounds.
Molecular Docking Simulation: Using software to predict the binding pose and affinity of the ligand (the imidazole derivative) within the active site of the target protein.
Analysis of Interactions: Examining the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.
Based on the available data for related compounds, a hypothetical docking study of this compound would likely focus on the role of its key structural features:
The 1,5-diphenyl groups could engage in hydrophobic interactions within the active site of a target enzyme.
The imidazole core can participate in various interactions, including hydrogen bonding and pi-stacking.
While awaiting direct computational studies on this compound, the existing research on its analogs provides a strong foundation for predicting its potential enzyme targets and mechanistic interactions. The insights gained from these related studies are invaluable for guiding future experimental and computational investigations into the specific biological activities of this compound.
Chemical Reactivity and Transformation Studies
Reactivity of the Imidazole (B134444) Nitrogen Atoms
The imidazole ring contains two nitrogen atoms: the N-1 nitrogen, which is bonded to a phenyl group and a hydrogen atom (in the neutral form), and the N-3 nitrogen, which is a pyridine-type nitrogen with a lone pair of electrons in an sp² hybrid orbital. The reactivity of these nitrogen atoms is a central aspect of the molecule's chemistry.
Protonation and Basicity Studies
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The N-3 nitrogen, with its available lone pair, is the primary basic center of the molecule. Protonation occurs at this site to form a resonance-stabilized imidazolium (B1220033) cation. The basicity of imidazoles is influenced by the electronic nature of their substituents. In 2-(ethylthio)-1,5-diphenyl-1H-imidazole, the phenyl groups at N-1 and C-5, and the ethylthio group at C-2, all play a role in modulating the electron density of the imidazole ring and thus its basicity.
Table 1: General Basicity of Imidazole Derivatives
| Compound | pKa of Conjugate Acid | Reference |
|---|---|---|
| Imidazole | 7.0 | imperial.ac.uk |
| Pyridine | 5.2 | imperial.ac.uk |
This table provides a general comparison of the basicity of imidazole with other common nitrogen-containing aromatic heterocyles.
Alkylation and Acylation of Imidazole Nitrogens
The nucleophilic N-3 nitrogen of this compound can readily undergo alkylation and acylation reactions.
Alkylation: Reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, would be expected to occur at the N-3 position to yield the corresponding 1,3-dialkyl-2-(ethylthio)-4,5-diphenylimidazolium salt. The synthesis of related 2-alkylthio-imidazole derivatives often proceeds via S-alkylation of the corresponding imidazole-2-thione precursor. For instance, the reaction of 4,5-diphenylimidazole-2-thione with various halogeno-alkanols proceeds regioselectively on the sulfur atom. organicreactions.org However, once the thioether is formed, the remaining imidazole nitrogen is available for further functionalization.
Acylation: Acylation with reagents like acyl chlorides or anhydrides would also be expected to occur at the N-3 nitrogen. This reaction would lead to the formation of an N-acylimidazolium intermediate, which can be a useful acylating agent itself or a stable N-acylated imidazole. The reactivity towards acylation would be influenced by the steric hindrance presented by the adjacent phenyl group at the C-5 position.
Reactivity at the C-2 Position of the Imidazole Ring
The C-2 position of the imidazole ring is substituted with an ethylthio group, which is a key site for chemical transformations.
Thioether Cleavage and Functionalization
The carbon-sulfur bond of the thioether can be cleaved under various conditions, offering a route to functionalize the C-2 position of the imidazole ring.
Reductive Cleavage (Desulfurization): A common method for the desulfurization of thioethers is treatment with Raney nickel. organicreactions.orgias.ac.in This reaction would be expected to replace the ethylthio group with a hydrogen atom, yielding 1,5-diphenyl-1H-imidazole. This method is widely used for the removal of sulfur from organic molecules. organicreactions.org Other desulfurization methods include the use of nitric acid and a nitrite, which has been applied to mercaptoimidazole derivatives. epo.org
Table 2: Common Reagents for Thioether Cleavage
| Reagent | Reaction Type | Expected Product from this compound |
|---|---|---|
| Raney Nickel | Reductive Desulfurization | 1,5-diphenyl-1H-imidazole |
| Na/NH₃ | Reductive Cleavage | 1,5-diphenyl-1H-imidazole-2-thiolate |
This table summarizes common methods for thioether cleavage and the anticipated products for the target molecule.
Oxidation and Reduction Pathways of the Thioether Group
The sulfur atom of the ethylthio group is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These oxidized derivatives can have altered chemical and biological properties.
Oxidation: The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation. Common oxidizing agents include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). researchgate.netorganic-chemistry.orgnih.gov The reaction with one equivalent of the oxidizing agent typically yields the sulfoxide (B87167), while an excess of the oxidant leads to the sulfone. The reaction conditions can be controlled to selectively obtain the desired oxidation state. researchgate.net
Reduction: The reduction of the thioether group itself is less common, as it is already in a reduced state. However, the sulfoxide and sulfone derivatives can be reduced back to the thioether using appropriate reducing agents.
Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings
The two phenyl rings at the N-1 and C-5 positions of the imidazole core can undergo electrophilic and nucleophilic aromatic substitution reactions. The imidazole moiety acts as a substituent on these rings, influencing their reactivity and the regioselectivity of the substitution.
Electrophilic Aromatic Substitution: The imidazole ring is generally considered an electron-donating group, thus activating the attached phenyl rings towards electrophilic attack. organicchemistrytutor.com This activation is more pronounced for the C-5 phenyl ring due to the direct attachment to the electron-rich heterocycle. The imidazole group is an ortho-, para-director. organicchemistrytutor.com Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the ortho and para positions of both phenyl rings, with the C-5 phenyl ring likely being more reactive.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro substituted derivatives |
| Bromination | Br₂, FeBr₃ | Ortho- and para-bromo substituted derivatives |
This table outlines the expected outcomes of common electrophilic aromatic substitution reactions on the phenyl rings of the target molecule.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on an unsubstituted benzene (B151609) ring is generally difficult. However, if the phenyl rings are substituted with strong electron-withdrawing groups (e.g., a nitro group), particularly at the ortho or para positions relative to a leaving group, nucleophilic substitution can occur. In the case of this compound, without such activating groups, the phenyl rings would be unreactive towards nucleophilic aromatic substitution under standard conditions.
Cycloaddition Reactions Involving the Imidazole Ring
The participation of the imidazole ring of this compound in cycloaddition reactions is a potential avenue for the synthesis of novel polycyclic heterocyclic systems. However, a comprehensive review of the scientific literature indicates that specific studies on the cycloaddition reactions directly involving the imidazole core of this particular compound are not extensively reported.
In a broader context, the imidazole nucleus can, in principle, participate in cycloaddition reactions, although its aromatic character generally reduces its reactivity as a diene or a dienophile in Diels-Alder reactions. The reactivity is often influenced by the substituents on the imidazole ring. For related heterocyclic systems, such as vinylimidazoles, participation in Diels-Alder reactions has been observed, leading to the formation of complex fused-ring structures. However, in the case of this compound, the aromatic stabilization of the imidazole ring likely makes it a less favorable substrate for such transformations under standard conditions.
Similarly, 1,3-dipolar cycloaddition reactions represent another important class of reactions for the construction of five-membered heterocyclic rings. While various 1,3-dipoles can react with alkenes and alkynes, the use of the imidazole ring itself as the dipolarophile is not a commonly reported transformation for this specific compound. Further research would be necessary to explore the potential of activating the imidazole ring of this compound to participate in such cycloaddition reactions.
Derivatization Strategies for Structure-Activity Relationship Studies
Derivatization of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can investigate the impact of these changes on the compound's properties. The primary points for derivatization include the thioether chain at the C2-position and the phenyl substituents at the N1- and C5-positions.
The ethylthio group at the C2-position of the imidazole ring is a prime target for modification. A common and effective method for introducing diversity at this position is through the S-alkylation of the corresponding 2-mercapto-1,5-diphenyl-1H-imidazole precursor. This precursor can be synthesized and then reacted with a variety of alkylating agents, such as different alkyl halides, to yield a series of analogues with modified thioether chains. researchgate.netsapub.org This approach allows for the introduction of longer alkyl chains, branched alkyl groups, and functionalized chains containing other chemical moieties.
The general synthetic route involves the preparation of 1,5-diphenyl-1H-imidazole-2-thione, which is then deprotonated with a suitable base to form a thiolate anion. This nucleophilic thiolate can then readily react with various electrophilic alkylating agents to introduce a wide range of thioether side chains. researchgate.net
Below is a data table showcasing representative examples of analogues synthesized with modified thioether chains, based on general synthetic strategies for similar 2-alkylthio-diarylimidazoles.
| Analogue | Thioether Chain (R) | Alkylating Agent | General Yield Range |
|---|---|---|---|
| 2-(methylthio)-1,5-diphenyl-1H-imidazole | -CH3 | Methyl iodide | Good to High |
| 2-(propylthio)-1,5-diphenyl-1H-imidazole | -CH2CH2CH3 | 1-Bromopropane | Moderate to Good |
| 2-(isopropylthio)-1,5-diphenyl-1H-imidazole | -CH(CH3)2 | 2-Bromopropane | Moderate |
| 2-(benzylthio)-1,5-diphenyl-1H-imidazole | -CH2Ph | Benzyl bromide | Good to High |
Another important derivatization strategy for SAR studies involves the modification of the phenyl rings at the N1- and C5-positions of the imidazole core. This can be achieved by starting the synthesis with appropriately substituted precursors. For instance, the synthesis of 2,4,5-trisubstituted imidazoles can be accomplished through a multi-component reaction involving a substituted benzil (B1666583) (diaryl-1,2-dione), a substituted aldehyde, and an ammonia (B1221849) source. By using benzils and aldehydes with different substituents on the phenyl rings, a diverse library of analogues can be generated.
For example, to introduce substituents on the phenyl ring at the C5-position, a benzil derivative with the desired substitution pattern can be used as a starting material. Similarly, to modify the phenyl group at the N1-position, a primary amine with a substituted phenyl group can be used in the cyclization step.
The following data table provides examples of synthesized analogues with varied phenyl substituents, based on established synthetic methodologies for diaryl-substituted imidazoles.
| Analogue | N1-Phenyl Substituent | C5-Phenyl Substituent | Key Starting Materials | General Yield Range |
|---|---|---|---|---|
| 2-(ethylthio)-1-(4-methoxyphenyl)-5-phenyl-1H-imidazole | 4-Methoxyphenyl | Phenyl | Benzil, 4-Methoxyaniline | Moderate to Good |
| 2-(ethylthio)-1-phenyl-5-(4-chlorophenyl)-1H-imidazole | Phenyl | 4-Chlorophenyl | 4-Chlorobenzil, Aniline | Moderate to Good |
| 2-(ethylthio)-1-(4-nitrophenyl)-5-phenyl-1H-imidazole | 4-Nitrophenyl | Phenyl | Benzil, 4-Nitroaniline | Moderate |
| 2-(ethylthio)-1,5-bis(4-methylphenyl)-1H-imidazole | 4-Methylphenyl | 4-Methylphenyl | 4,4'-Dimethylbenzil, 4-Methylaniline | Moderate to Good |
These derivatization strategies provide a robust platform for the systematic exploration of the chemical space around the this compound scaffold, which is crucial for the development of new compounds with tailored properties.
Exploration of Potential Applications in Materials Science and Biochemical Probes
Applications in Dye-Sensitized Solar Cells (DSSCs)
The potential utility of 2-(ethylthio)-1,5-diphenyl-1H-imidazole as a component in dye-sensitized solar cells would hinge on its photophysical and electrochemical characteristics. Imidazole-based compounds have been explored as sensitizers in DSSCs due to their tunable electronic properties and stability.
Light Absorption Properties
For any compound to be effective in a DSSC, it must absorb light in the visible spectrum. The light absorption properties of this compound would be determined by its molecular structure, specifically the arrangement of its phenyl and ethylthio groups around the imidazole (B134444) core. The aromatic phenyl rings could contribute to π-π* transitions, which are often responsible for light absorption. The specific wavelengths of maximum absorption (λmax) and the molar extinction coefficient would be critical parameters to determine its suitability.
Electron Injection and Transport Mechanisms
Upon light absorption, an effective dye molecule must efficiently inject an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). The feasibility of this process for this compound would depend on the energy levels of its excited state relative to the TiO₂ conduction band. The ethylthio group, being an electron-donating group, could potentially influence the electron distribution in the molecule and facilitate charge transfer upon excitation.
Integration into Polymer Systems as Modifiers or Curing Agents
The incorporation of this compound into polymer systems could potentially modify their properties or act as a curing agent. The imidazole ring is known to participate in various chemical reactions, making it a candidate for such applications.
Polymerization Initiation Mechanisms
As a potential polymerization initiator, this compound could function through several mechanisms. For instance, the nitrogen atoms in the imidazole ring possess lone pairs of electrons and could potentially initiate cationic polymerization. Alternatively, under certain conditions, it might be possible to generate radical species from the molecule that could initiate free-radical polymerization. The specific mechanism would depend on the type of monomer and the reaction conditions.
Potential as Components in Organic Electronics
The core structure of this compound, featuring a diphenyl imidazole moiety, is analogous to classes of compounds that have shown promise in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). Derivatives of imidazole are recognized for their robust thermal stability and advantageous electrochemical and photoluminescent properties, which are critical for the fabrication of stable and efficient OLED devices. tandfonline.com Their inherent strong electron-withdrawing characteristics make them suitable candidates for use as emitters, hosts, and electron-transporting materials. tandfonline.com
Research into derivatives of carbazole (B46965) and diphenyl imidazole has revealed their potential in creating deep-blue electroluminescent devices. mdpi.com These compounds have demonstrated high triplet energies and significant hole drift mobility. mdpi.com Some derivatives with two diphenyl imidazole moieties have even exhibited bipolar charge transport, a desirable characteristic for optimizing charge balance within an OLED and improving efficiency. mdpi.com Phenanthroimidazole derivatives, another class of compounds structurally related to the diphenyl imidazole core, have been successfully employed as a functional layer in high-performance OLEDs, enhancing both luminous efficiency and brightness. rsc.org The incorporation of such compounds can improve the performance of OLEDs by serving as a suitable organic buffer layer. rsc.org
While direct experimental data on this compound for organic electronic applications is not extensively documented, the performance of related diphenyl imidazole derivatives in OLEDs suggests that it could be a viable candidate for further investigation. The presence of the ethylthio group may further modulate the electronic properties, potentially influencing charge transport and emission characteristics.
Below is a table summarizing the performance of some related imidazole derivatives in OLEDs, illustrating the potential of this class of compounds.
| Device Structure | Maximum Luminous Efficiency (cd/A) | Maximum Brightness (cd/m²) | Maximum External Quantum Efficiency (%) |
| [ITO/NPB/d/Alq3/LiF/Al] | 8.1 | 65,130 | Not Reported |
| Device with emitter 2 | Not Reported | Not Reported | 1.1 |
Data sourced from studies on phenanthroimidazole and carbazole-diphenyl imidazole derivatives. mdpi.comrsc.org
Exploration as Biochemical Probes or Enzyme Inhibitors (Mechanistic Focus)
The imidazole scaffold is a key feature in many biologically active molecules and is known to interact with various enzymes and receptors. nih.gov Diphenylimidazole derivatives, in particular, have been explored as potential inhibitors of several enzymes.
The potential for this compound to act as a biochemical probe or enzyme inhibitor is rooted in the ability of its constituent parts to engage in molecular interactions with biological macromolecules. The imidazole ring itself can participate in hydrogen bonding and coordination with metal ions present in enzyme active sites. The phenyl groups can form hydrophobic and π-stacking interactions with aromatic amino acid residues. The ethylthio group introduces a flexible, sulfur-containing moiety that could engage in specific interactions, including hydrophobic contacts and potential interactions with soft metal ions.
Studies on related 4-phenyl-imidazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme targeted in cancer therapy, have shown that these molecules can bind to the heme iron at the active site. nih.gov Computational docking experiments have suggested that sulfur-containing substituents, such as a thiomethoxy group, are tolerated within the active site and may form hydrophobic contacts with amino acid residues like tyrosine. nih.gov Another possibility is the formation of an SH-π interaction with a phenylalanine residue for thiol-substituted analogs. nih.gov These findings suggest that the ethylthio group of this compound could similarly position itself within an enzyme's active site to contribute to binding affinity.
Building on the general principles of molecular interactions, the specific binding mechanism of imidazole derivatives to enzyme active sites has been a subject of detailed investigation. For instance, in the case of IDO, spectroscopic studies have confirmed that 4-phenyl-imidazole binds directly to the ferric form of the heme iron in the enzyme's active site. nih.gov The development of more potent inhibitors from this class of compounds has focused on exploiting interactions with specific amino acid residues within the active site, such as cysteine and serine. nih.gov
For other enzyme systems, such as cyclooxygenase (COX), docking studies of imidazole derivatives have indicated that they fit well within the active site pocket and can form hydrogen bonds with key amino acid residues like tyrosine and aspartate. researchgate.net The specific orientation and interactions of the diphenyl and ethylthio substituents of this compound within an enzyme active site would ultimately determine its inhibitory potential and mechanism.
Imidazole derivatives are a well-established class of antimicrobial agents. nih.gov While the specific antimicrobial activity of this compound is not detailed in the available literature, insights into its potential mechanism of action can be drawn from studies of related compounds.
One prominent mechanism, particularly for nitroimidazole derivatives, involves the reductive activation of the nitro group under anaerobic conditions. This process generates short-lived, highly reactive radical anions that can lead to DNA strand breaks and inhibition of DNA synthesis, ultimately causing cell death. nih.gov Although this compound lacks a nitro group, other mechanisms are possible.
Another proposed mechanism for certain imidazole-based compounds, such as imidazole chloride ionic liquids, involves the disruption of the bacterial cell membrane. frontiersin.org The cationic imidazole head group can interact electrostatically with the negatively charged components of the bacterial membrane, while a hydrophobic side chain can insert into the phospholipid bilayer. frontiersin.org This insertion disrupts the membrane's integrity, leading to the leakage of cytoplasmic contents and cell death. frontiersin.org The diphenyl and ethylthio groups of this compound could provide the necessary hydrophobicity to facilitate such a membrane-disrupting mechanism.
Furthermore, some studies suggest that imidazole derivatives may exert their antimicrobial effects by targeting specific bacterial enzymes. For example, docking studies have predicted that certain thiazole (B1198619) derivatives containing an imidazole moiety may inhibit the E. coli MurB enzyme, which is involved in the synthesis of the bacterial cell wall. mdpi.com
The table below summarizes potential molecular-level antimicrobial mechanisms for imidazole-containing compounds.
| Proposed Mechanism | Molecular Target | Outcome |
| Reductive Activation | DNA | DNA strand breaks, inhibition of replication |
| Membrane Disruption | Bacterial Cell Membrane | Increased permeability, leakage of cellular contents |
| Enzyme Inhibition | Essential Bacterial Enzymes (e.g., MurB) | Disruption of vital metabolic pathways (e.g., cell wall synthesis) |
Future Research Directions and Outlook
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
While classical methods for imidazole (B134444) synthesis are well-established, future efforts will likely focus on developing more efficient, economical, and environmentally benign pathways to 2-(ethylthio)-1,5-diphenyl-1H-imidazole and its analogs.
Key areas for exploration include:
Green Chemistry Protocols: Research into synthetic methods that utilize green solvents like water or glycerol, and employ inexpensive, non-toxic catalysts such as copper sulfate, could significantly reduce the environmental impact of production. orgchemres.org
Electrochemical Synthesis: The use of electro-organic synthesis is an emerging sustainable alternative that eliminates the need for hazardous oxidizing or reducing agents. researchgate.net A paired electrolysis strategy has been successfully used for a one-pot, three-component synthesis of alkylthioimidazoles, offering a direct and efficient route that could be adapted for the target compound. researchgate.net
Catalyst Innovation: Exploring novel catalytic systems, including reusable solid acid catalysts or nanoreactors, could lead to milder reaction conditions, shorter reaction times, and higher yields. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Future Development
| Methodology | Key Principle | Potential Advantages | Relevant Findings |
|---|---|---|---|
| Green Synthesis | Use of aqueous media, non-toxic catalysts. | Reduced environmental footprint, increased safety. | Successful synthesis of benzimidazole-2-thiol derivatives in water with a CuSO4 catalyst. orgchemres.org |
| Multicomponent Reactions | One-pot synthesis from three or more starting materials. | Atom economy, step economy, reduced waste. | Protocols using biorenewable carbohydrates for thioimidazole synthesis have been developed. durham.ac.uk |
| Electrochemical Synthesis | Use of electricity to drive reactions. | Avoids chemical oxidants/reductants, high efficiency. | Paired electrolysis enables one-pot, three-component synthesis of alkylthioimidazoles. researchgate.net |
Advanced Computational Modeling for Structure-Property Correlations
Advanced computational modeling offers a powerful, predictive tool to accelerate the discovery and optimization of derivatives of this compound. By simulating molecular behavior, researchers can establish clear structure-property relationships, guiding synthetic efforts toward compounds with desired characteristics.
Future computational studies could focus on:
Density Functional Theory (DFT): DFT calculations can elucidate the electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. This information is crucial for predicting reactivity, understanding interaction mechanisms, and explaining the stability of supramolecular assemblies. rsc.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into conformational flexibility, interactions with solvents, and the stability of potential self-assembled structures.
Quantitative Structure-Activity Relationship (QSAR) and Docking: For medicinal chemistry applications, QSAR and molecular docking studies can predict the biological activity of novel derivatives. nih.gov By docking virtual compounds into the active sites of enzymes or receptors, researchers can identify promising candidates for synthesis and experimental testing, rationalizing pharmacological results and guiding the design of more potent agents. nih.gov
These computational approaches are essential for moving beyond trial-and-error synthesis to a more rational, targeted design of new materials and therapeutic agents. researchgate.netnih.gov
Exploration of Supramolecular Assembly and Self-Organization
The imidazole ring is a versatile building block in supramolecular chemistry, capable of participating in a wide range of noncovalent interactions, including hydrogen bonds, π-π stacking, and coordination with metal ions. nih.gov The specific structure of this compound provides unique opportunities for creating ordered, functional materials through self-assembly.
Promising research avenues include:
Hydrogen Bond Engineering: The nitrogen atoms of the imidazole core can act as hydrogen bond acceptors, while C-H groups on the phenyl rings can act as weak donors. Future work could explore co-crystallization with complementary molecules, such as carboxylic acids, to form predictable hydrogen-bonded chains, rings, or layers. rsc.orgacs.org Studies on other imidazole derivatives have shown the formation of stable, 16-membered hydrogen-bonded rings in the solid state and in solution. rsc.org
π-Stacking Interactions: The two phenyl rings are prime candidates for forming π-π stacking interactions, which can be a dominant force in crystal packing and the formation of columnar or layered structures. Modifying the phenyl rings with electron-withdrawing or -donating groups could be used to tune the strength and geometry of these interactions.
Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms and the sulfur atom of the ethylthio group can act as coordination sites for metal ions. This opens the possibility of using the compound as an organic linker to construct novel MOFs with potential applications in gas storage, separation, or catalysis.
Biomimetic Catalysts: Researchers have successfully fabricated supramolecular catalysts by promoting the self-assembly of imidazole derivatives with other functional units, such as amino acids and metal ions. researchgate.netsciopen.com Similar strategies could be applied to this compound to create nano-assemblies with enzyme-like catalytic activity. researchgate.netsciopen.com
Design and Synthesis of Advanced Derivatives for Specific Applications
The core structure of this compound serves as an excellent template for creating a library of advanced derivatives tailored for specific high-value applications. Given the wide range of biological activities reported for substituted imidazoles, medicinal chemistry is a particularly promising field. researchgate.netresearchgate.net
Future synthetic work could target derivatives for:
Anticancer Agents: Numerous imidazole derivatives have shown potential as anticancer agents. nih.govresearchgate.net Research has identified that compounds containing a 2-(ethylthio)-imidazole core exhibit cytotoxicity against human breast, prostate, and glioblastoma cell lines. nih.gov Future work could involve synthesizing analogs with modifications on the phenyl rings (e.g., hydroxyl, fluoro, or nitro groups) to enhance potency and selectivity. researchgate.netnih.gov
Antimicrobial and Antifungal Agents: The azole framework is a well-known pharmacophore in antifungal drugs. Halogenated diphenyl-imidazole derivatives have demonstrated significant activity against pathogenic yeasts and Gram-positive bacteria. nih.gov Synthesizing chlorinated or fluorinated versions of the title compound could yield potent new antimicrobial agents.
Bioreductive Prodrugs: 2-Nitroimidazole derivatives are widely used as bioreductive groups that are selectively activated under the hypoxic (low oxygen) conditions found in solid tumors. rsc.org Introducing a nitro group onto the imidazole ring of the parent compound could create novel prodrugs for targeted cancer therapy.
Materials Science: By attaching polymerizable groups (e.g., vinyl or acrylate) or liquid crystal-promoting moieties, new derivatives could be designed for applications in advanced polymers or display technologies.
Table 2: Potential Applications and Corresponding Design Strategies
| Application Area | Design Strategy | Rationale / Precedent |
|---|---|---|
| Anticancer Therapy | Introduce hydroxyl, fluoro, or chloro groups to phenyl rings. | Related 2-(ethylthio)-imidazole derivatives show cytotoxicity against cancer cell lines. nih.gov |
| Antimicrobial Agents | Synthesize halogenated (Cl, F) derivatives. | Halogen substitution on related azole compounds enhances antifungal and antibacterial effects. nih.gov |
| Targeted Prodrugs | Incorporate a nitro group at the 2-position of the imidazole ring. | 2-Nitroimidazoles are established hypoxia-activated prodrugs for cancer treatment. rsc.org |
| Anthelmintic Drugs | Modify substituents on the 2-position phenyl ring. | 2-substituted-4,5-diphenyl imidazoles show significant anthelmintic activity. nih.gov |
In-depth Mechanistic Studies of Catalytic and Biochemical Interactions
A fundamental understanding of how this compound interacts with other molecules at a mechanistic level is crucial for optimizing its function in catalytic or biological systems.
Future research should focus on:
Catalytic Cycle Intermediates: If the compound is explored as a ligand in homogeneous catalysis, it is vital to understand its interaction with the metal center. Thiols and thioethers are known to be challenging substrates or ligands due to their strong coordination to metals, which can sometimes inhibit catalytic activity. elsevierpure.com Mechanistic studies, combining kinetic analysis and spectroscopy, could identify key intermediates and determine how the ethylthio group influences the catalytic cycle.
Enzyme Inhibition Kinetics: For derivatives identified as potential therapeutic agents, detailed mechanistic studies are needed to determine their mode of action. Investigating whether they act as competitive, non-competitive, or irreversible inhibitors of a target enzyme can provide critical information for drug development.
Computational Mechanistic Studies: DFT modeling can be used to map the entire reaction pathway for a catalyzed reaction or an enzymatic interaction. nih.gov By calculating the energies of reactants, transition states, and products, researchers can determine the rate-limiting step and gain deep insight into the reaction mechanism, complementing experimental findings. elsevierpure.com This approach can clarify the role of the ethylthio group versus the imidazole core in specific binding or catalytic events.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Ethylthio aryl + o-PDA | Ammonia | 5 | 85–90 | |
| 2-Methylphenyl + benzil | Acetic acid | 12 | 73 | |
| 3-Bromophenyl aldehyde | Ethanol | 15 | 68 |
Basic: Which analytical techniques are critical for structural elucidation?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL97 ) resolves bond lengths (e.g., C–C = 1.393–1.399 Å) and dihedral angles (e.g., 41.2° for aromatic rings ). Hydrogen-bonding networks (N–H⋯N, 2.933 Å) are mapped using ORTEP-3 .
- Spectroscopy : FT-IR identifies N–H stretches (~3376 cm⁻¹ ), while UV-Vis confirms π→π* transitions in aryl groups .
- Mass Spectrometry : HRMS validates molecular ions (e.g., [M+H]⁺ = 355.4 for analogs ).
Advanced: How can crystallographic data inconsistencies in imidazole derivatives be resolved?
Methodological Answer:
Discrepancies in bond lengths or space groups arise from:
- Refinement Errors : Re-analyze data using SHELXL with updated parameters (e.g., anisotropic displacement for heavy atoms ).
- Hydrogen Bonding : Compare experimental (e.g., N–H⋯N = 2.933 Å ) vs. theoretical values (DFT-optimized geometries).
- Twinned Crystals : Apply twin refinement protocols in SHELXL or use PLATON to detect pseudo-symmetry .
Q. Table 2: Resolving Common Crystallographic Issues
| Issue | Solution | Software/Tool | Reference |
|---|---|---|---|
| High R-factor | Anisotropic refinement | SHELXL97 | |
| Hydrogen placement | DFT geometry optimization | Gaussian | |
| Twinning | Twin law matrix adjustment | PLATON |
Advanced: What strategies optimize pharmacological activity in imidazole analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the 2- and 5-positions to enhance EGFR inhibition (IC₅₀ = 0.89 µM for nitro derivatives ).
- In Silico Screening : Use AutoDock Vina to predict binding affinities (e.g., ΔG = -9.2 kcal/mol for 2-(3-nitrophenyl) analogs ).
- ADMET Profiling : SwissADME predicts logP (2.1–3.5) and BBB permeability, while ProTox-II assesses hepatotoxicity .
Q. Table 3: Pharmacological Data for Selected Derivatives
| Compound | Activity (IC₅₀, µM) | Target | Reference |
|---|---|---|---|
| 2-Nitrophenyl analog | 0.89 | EGFR | |
| 3-Chlorophenyl analog | 1.23 | COX-2 | |
| 4-Fluorophenyl analog | 2.45 | TNF-α |
Advanced: How are multi-component reactions (MCRs) designed for imidazole synthesis?
Methodological Answer:
MCRs streamline synthesis by combining three substrates in one pot:
- Template : Benzil + aldehyde + ammonium acetate in acetic acid yields 1,2,4,5-tetrasubstituted imidazoles (85–96% yields ).
- Solvent-Free Optimization : Eaton’s reagent (P₂O₅/CH₃SO₃H) under microwave irradiation reduces reaction time to 1–2 hours .
- Catalyst Screening : Compare NH₄OAc (70% yield) vs. FeCl₃ (88% yield) for electron-deficient aldehydes .
Advanced: What computational tools predict synthetic pathways for novel derivatives?
Methodological Answer:
- Retrosynthesis AI : Tools like Pistachio and Reaxys suggest routes using known reactions (e.g., Friedel-Crafts acylation for fused imidazo-thiazoles ).
- DFT Calculations : Gaussian09 models transition states (e.g., energy barriers for cyclization steps ).
- Docking Simulations : AutoDock or Glide validate binding modes against crystallographic protein data (PDB: 1M17 for EGFR ).
Q. Table 4: Computational Workflow for Pathway Prediction
| Step | Tool | Output | Reference |
|---|---|---|---|
| Route prediction | Reaxys/RetroSynth | Feasible pathways | |
| Transition state modeling | Gaussian09 | ΔG‡ = 25–30 kcal/mol | |
| Binding affinity | AutoDock Vina | ΔG = -8.5 to -10.2 kcal/mol |
Basic: What are the common challenges in purifying imidazole derivatives?
Methodological Answer:
- Recrystallization Issues : Low solubility in polar solvents requires mixed solvents (e.g., ethanol/water ).
- Byproduct Removal : Column chromatography (silica gel, hexane:ethyl acetate) separates regioisomers .
- Hydroscopicity : Store derivatives under inert gas (N₂/Ar) to prevent hydration .
Advanced: How do steric effects influence the solid-state packing of imidazole crystals?
Methodological Answer:
- Dihedral Angle Analysis : Bulky substituents (e.g., 2-methylphenyl) tilt aromatic rings (41.2° dihedral ), reducing π-π stacking.
- Hydrogen Bonding : N–H⋯N interactions dominate packing (C(4) chains along c-axis ), while van der Waals forces stabilize alkyl groups.
- Hirshfeld Surface Analysis : CrystalExplorer quantifies contacts (e.g., H⋯H = 65%, C⋯H = 20% ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
